B1574440 WX-037

WX-037

Cat. No.: B1574440
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WX-037 is a novel, small-molecule pan-class I Phosphatidylinositol-3-kinase (PI3K) inhibitor developed for cancer research . This compound potently inhibits the α and δ isoforms of PI3K with half-maximal inhibitory concentration (IC50) values of 4.1 nM and 2.4 nM, respectively, and shows weaker activity against the β and γ isoforms (IC50 = 69 nM and 36 nM) . Notably, WX-037 demonstrates no detectable inhibition of mTOR (IC50 >20,000 nM), providing a selective tool for dissecting the PI3K pathway . Pre-clinical studies indicate that WX-037 induces strong inhibition of AKT phosphorylation and exhibits promising growth inhibitory activity in a range of cancer cell lines, with greater sensitivity observed in models with PIK3CA mutations or PTEN loss . The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, governing crucial cellular processes including survival, proliferation, and metabolism . Concomitant inhibition of the PI3K and MAPK pathways has emerged as a promising therapeutic strategy, as tumors often have defects in multiple oncogenic pathways . Research has demonstrated that the combination of WX-037 with the MEK inhibitor WX-554 exhibits marked synergistic growth inhibition in vitro and enhanced anti-tumour efficacy in vivo, without increasing toxicity . This makes WX-037 a valuable investigative compound for studying combination therapies and overcoming resistance mechanisms in oncology research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Appearance

Solid powder

Synonyms

WX037.; NONE

Origin of Product

United States

Preclinical Discovery and Medicinal Chemistry Advancements of Wx 037

In Silico Screening and Rational Design Principles for PI3K Inhibitors.

The discovery and optimization of PI3K inhibitors, including compounds like WX-037, frequently leverage computational chemistry approaches such as in silico screening and rational design. These methods are established strategies for lead identification and optimization in medicinal chemistry. vietnamjournal.ruamazon.sa

Rational design principles for PI3K inhibitors often focus on targeting the ATP-binding cleft of the enzyme, with a primary goal of achieving isoform selectivity to minimize off-target effects and improve therapeutic windows. mdpi.comacs.org For instance, virtual screening models are constructed to screen large libraries of compounds, including natural products, to identify potential PI3K inhibitors. Molecular docking simulations are then employed to predict the binding affinity and orientation of these compounds within the PI3K active site, identifying those with high docking scores and favorable binding modes. mdpi.com This process helps to prioritize compounds for further experimental validation, accelerating the drug discovery pipeline. While specific details regarding the in silico screening and rational design principles directly applied to the initial discovery of WX-037 are not explicitly detailed in the available literature, its classification as an indole-series PI3K inhibitor and its observed isoform selectivity suggest that such computational and rational design strategies likely played a role in its development.

Synthetic Methodologies for Indole-Series PI3K Inhibitors.

WX-037 is identified as a novel small molecule pan-Class I PI3K inhibitor developed from an indole (B1671886) series. nih.govnih.gov Indole-containing scaffolds are prevalent in medicinal chemistry due to their diverse biological activities and favorable physicochemical properties. nih.gov

While the specific, detailed synthetic methodology for WX-037 itself is not publicly elaborated in the provided search results, the general synthesis of indole-series compounds often involves various established chemical reactions. Common approaches for constructing the indole nucleus include the Fischer indole synthesis, which involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. plos.org Other methodologies include transition metal-catalyzed reactions and cyclopropanation-ring expansion reactions of indoles. nih.govacs.org One source indicates that WX-037 can be prepared in a convergent fashion similar to pritelivir, utilizing a building block such as 4-methyl-2-(methylamino)thiazole-5-sulfonamide. researchgate.net This suggests a modular synthetic strategy, where different chemical moieties are assembled to form the final complex structure of WX-037.

Structure-Activity Relationship (SAR) Studies of WX-037 and Its Analogs.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For WX-037, the primary SAR data available pertains to its inhibitory profile across different PI3K isoforms.

Chemical Modifications and Their Impact on Biological Activity.

WX-037 exhibits a distinct selectivity profile, demonstrating potent inhibition of PI3Kα (IC₅₀ = 4.1 nM) and PI3Kδ (IC₅₀ = 2.4 nM), with comparatively weaker inhibition against PI3Kβ (IC₅₀ = 69 nM) and PI3Kγ (IC₅₀ = 36 nM). It also inhibits DNA-PK (IC₅₀ = 28 nM) but shows no significant activity against mTOR (IC₅₀ > 20,000 nM). nih.govpokecardex.com This differential activity across PI3K isoforms is a direct reflection of its specific chemical structure and its interactions within the enzyme's binding pockets. The observed greater sensitivity of WX-037 in PIK3CA mutant or PTEN null cells and tumors further underscores the impact of cellular context and genetic alterations on its biological efficacy. pokecardex.comnih.gov

While general medicinal chemistry principles involve systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, specific details on how modifications to the WX-037 scaffold or its direct analogs impacted its PI3K inhibitory activity or selectivity are not explicitly detailed in the provided literature. However, the development of WX-037 as a pan-Class I PI3K inhibitor from an indole series implies that a series of chemical modifications and evaluations were undertaken during its discovery to arrive at its current potent and selective profile.

Identification of Key Pharmacophores for PI3K Inhibition.

The identification of key pharmacophores is crucial for understanding the molecular basis of PI3K inhibition and for guiding the design of new inhibitors. For PI3K inhibitors in general, pharmacophore modeling and molecular docking studies are routinely employed to identify the essential chemical features and their spatial arrangement required for effective binding to the enzyme's active site. vietnamjournal.ruacs.org

Key pharmacophoric interactions often involve hydrogen bonds and hydrophobic contacts with specific amino acid residues within the ATP-binding pocket of PI3K. For instance, residues such as Val828 (or Val827 in PI3Kδ), Lys779, Asp836, Lys833, Asp841, and Tyr867 are frequently cited as critical interaction points for various PI3K inhibitors. vietnamjournal.rumdpi.comacs.orgplos.org The binding modes of PI3K inhibitors can vary, with some adopting "propeller-shaped" conformations and others being "flat" inhibitors, each influencing selectivity by interacting differently with the enzyme's specificity pockets. mdpi.comacs.org While WX-037 is confirmed to be an indole-series PI3K inhibitor, the specific pharmacophoric features of its structure that dictate its potent and selective inhibition of PI3Kα and PI3Kδ are not explicitly described in the provided research findings. However, its observed isoform selectivity strongly suggests that its chemical structure possesses specific features that enable favorable interactions with the binding sites of these particular PI3K isoforms.

Computational Chemistry Approaches in WX-037 Research.

Computational chemistry plays an integral role in modern drug discovery, particularly in the identification and optimization of kinase inhibitors like WX-037. Techniques such as molecular docking, virtual screening, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations are widely utilized in PI3K inhibitor research. vietnamjournal.ruamazon.sacardiosomatics.ru

These computational methods allow researchers to:

Predict Binding Modes: Molecular docking helps to predict how a compound, such as WX-037, might bind to the active site of PI3K, identifying crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) with key amino acid residues. vietnamjournal.ru

Screen Large Libraries: Virtual screening enables the rapid evaluation of vast chemical libraries to identify potential lead compounds with desired binding affinities for PI3K. amazon.samdpi.com

Guide Chemical Modifications: QSAR and pharmacophore modeling can establish relationships between structural features and biological activity, guiding the design of new analogs with improved potency or selectivity. vietnamjournal.ruacs.org

Understand Enzyme Dynamics: Molecular dynamics simulations can provide insights into the dynamic interactions between inhibitors and the enzyme, contributing to a deeper understanding of potency and selectivity. mdpi.com

While the available information confirms the general application of these computational approaches in the broader field of PI3K inhibitor discovery, specific details regarding the direct application of computational chemistry studies on WX-037 itself, such as specific docking scores, QSAR models, or molecular dynamics simulations for this particular compound, are not explicitly provided in the search results. However, given its classification as a rationally designed PI3K inhibitor from an indole series, it is highly probable that computational tools were employed at various stages of its preclinical development to understand and optimize its interactions with the PI3K enzyme.

Molecular and Cellular Mechanisms of Action of Wx 037

Target Engagement and Specificity Profiling of WX-037

While WX-037 is established as a PI3K inhibitor, specific quantitative data demonstrating its differential inhibitory potency (e.g., IC50 values) against individual PI3K Class I isoforms (PI3Kα, PI3Kδ, PI3Kβ, PI3Kγ) are not explicitly reported in the accessible research findings. The compound's classification as a PI3K inhibitor implies an interaction with these isoforms, which are crucial components of the PI3K signaling pathway.

Information regarding WX-037's selectivity profile against other major kinases, such as DNA-dependent protein kinase (DNA-PK) and mechanistic target of rapamycin (B549165) (mTOR), is not comprehensively detailed with specific quantitative data in the available literature. While these kinases are often considered in the context of PI3K pathway inhibitors due to their involvement in overlapping or compensatory signaling networks, explicit data on WX-037's inhibitory activity or lack thereof against them is not readily reported.

Downstream Signaling Pathway Modulation

The inhibitory action of WX-037 on PI3K has direct implications for downstream signaling components, particularly those within the broader PI3K/AKT/mTOR pathway.

As a PI3K inhibitor, WX-037 is understood to prevent the activation of the PI3K/protein kinase B (AKT)-mediated signaling pathway ensembl.org. This indicates that WX-037 modulates AKT phosphorylation dynamics by inhibiting the upstream PI3K activity, which is essential for AKT activation. Activated PI3K produces phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits AKT to the cell membrane, where it undergoes phosphorylation and activation. By inhibiting PI3K, WX-037 is expected to reduce the levels of PIP3, thereby impeding AKT's membrane recruitment and subsequent phosphorylation, leading to its inactivation. However, specific quantitative data detailing the extent or kinetics of WX-037's impact on AKT phosphorylation are not explicitly provided in the current search results.

A notable finding in the research on WX-037 involves its synergistic activity when combined with WX-554, a MEK inhibitor. Studies have demonstrated that this combination leads to marked synergistic growth inhibition in vitro genecards.orgorigene.com. This synergistic effect is associated with increased cytotoxicity and, importantly, enhanced inhibition of both ERK and S6 phosphorylation compared to either agent alone genecards.orgorigene.com. This suggests that while WX-037 primarily targets PI3K, its combination with a MEK inhibitor effectively suppresses key downstream effectors of both the PI3K/AKT/mTOR and MAPK/ERK pathways, which often exhibit crosstalk and compensatory activation in cancer. The enhanced inhibition of S6 phosphorylation indicates a strong impact on ribosomal protein S6, a critical component involved in protein synthesis and cell growth, often regulated by the mTOR pathway.

Table 1: Effects of WX-037 and WX-554 Combination on Downstream Signaling

Agent(s)Effect on Growth InhibitionEffect on ERK PhosphorylationEffect on S6 Phosphorylation
WX-037 (alone)InhibitionPartial inhibitionPartial inhibition
WX-554 (alone)InhibitionPartial inhibitionPartial inhibition
WX-037 + WX-554Marked synergistic inhibitionEnhanced inhibitionEnhanced inhibition

Note: Data derived from qualitative descriptions of research findings. genecards.orgorigene.com

Compound Names and PubChem CIDs / UniProt IDs

Cellular Responses Elicited by WX-037.

Induction of Growth Inhibition in Diverse Cell Line Models.

WX-037 has been evaluated for its ability to induce growth inhibition in various cell line models, particularly in the context of colorectal carcinoma. Studies have investigated WX-037 as a single agent and in combination with the MEK inhibitor WX-554 in human colorectal cancer cell lines, including HCT116 and HT29. fda.govnih.govfda.govresearchgate.net

Table 1: Growth Inhibition (IC50) of WX-037 in Colorectal Carcinoma Cell Lines

Cell LineIC50 (nM)
HCT1162934
HT29112

Mechanistic Analysis of Apoptosis Induction and Cell Cycle Modulation.

The synergistic growth inhibition observed with the combination of WX-037 and WX-554 is associated with increased cytotoxicity and enhanced inhibition of ERK and S6 phosphorylation. nih.govncats.iofda.gov WX-037, in preclinical studies, has also demonstrated strong inhibition of AKT phosphorylation. ncats.io However, neither WX-037 as a single agent nor its combination with WX-554 had a substantial impact on 4EBP1 phosphorylation. ncats.io While PI3K inhibitors generally influence cell cycle progression and apoptosis, specific detailed mechanistic analyses of how WX-037 directly induces apoptosis or modulates the cell cycle beyond these observed pathway inhibitions and general cytotoxicity are not extensively detailed in the current research findings.

Phenotypic Screening for Cellular Proliferation and Survival.

Phenotypic screening assays are crucial for assessing the functional outcomes of compounds on cellular processes such as proliferation and survival. WX-037 has been shown to inhibit tumor cell growth and affect cell survival, primarily through its role as a PI3K inhibitor. ncats.io The observed synergistic growth inhibition when WX-037 is combined with WX-554 is linked to increased cytotoxicity, indicating an enhanced effect on cellular survival. nih.govfda.gov Furthermore, preclinical studies have demonstrated that WX-037 can lead to tumor growth delay or stasis in vivo, reinforcing its impact on cellular proliferation and survival in a complex biological system. ncats.io These findings underscore WX-037's capacity to elicit significant phenotypic responses related to cancer cell proliferation and survival.

Molecular Determinants of Sensitivity and Resistance in Cell Models.

Role of PIK3CA Mutations in WX-037 Responsiveness.

The presence of PIK3CA mutations plays a significant role in determining the responsiveness of cell models to WX-037. Preclinical studies have indicated that cells and tumors harboring PIK3CA mutations or exhibiting PTEN null status show greater sensitivity to WX-037. ncats.io This heightened sensitivity can be attributed to the fact that PIK3CA mutations often lead to the hyperactivation of PI3K signaling, making tumor cells more reliant on this pathway for their survival and thus more susceptible to PI3Kα inhibitors. kaysnyderattorney.com

It is important to note that while dysregulated PI3K signaling due to PIK3CA mutations can contribute to tumor resistance to various other antineoplastic agents, including some first-line chemotherapies, by promoting cancer stem cell survival and proliferation, the specific interaction with WX-037 appears to confer increased sensitivity. ncats.io

Influence of PTEN Status on Compound Efficacy

The efficacy of WX-037 is significantly influenced by the phosphatase and tensin homolog (PTEN) status of the treated cells and tumors. Preclinical studies have shown that greater sensitivity to WX-037 is observed in cells and tumors that are either PIK3CA mutant or PTEN null oup.com. PTEN is a crucial tumor suppressor protein that counteracts the PI3K pathway by dephosphorylating PIP3 back to PIP2 biorxiv.org. Loss-of-function mutations or deletions of the PTEN gene are frequently found in various cancers and contribute to tumor cell growth.

The absence or diminished expression of PTEN can lead to an overactive PI3K/AKT signaling pathway, making cells more dependent on this pathway for survival and proliferation, and thus potentially more susceptible to PI3K inhibitors like WX-037 oup.com. Furthermore, the loss of PTEN has been shown to play a critical role in immune resistance in cancer, and increased PTEN levels are known to reduce PI3K/AKT signals.

Mechanisms of Acquired Resistance in Preclinical Settings

Acquired resistance to targeted cancer therapies remains a significant challenge in oncology. While specific detailed mechanisms of acquired resistance to WX-037 in preclinical settings are not extensively detailed in the provided literature, it is understood that dysregulated PI3K signaling itself can contribute to tumor resistance to various antineoplastic agents nih.gov.

General mechanisms of acquired drug resistance observed in preclinical models for other targeted therapies include genomic changes to the targeted driver oncogene (e.g., genetic mutations), the bypassing of the inhibited target (e.g., activation of the protein's signaling pathway through alternative routes), or the activation of entirely different signaling pathways that enhance cell survival. Preclinical models, such as drug-adapted cancer cell lines and patient-derived xenografts (PDXs), are instrumental in identifying these resistance mechanisms.

A strategy to potentially overcome or prevent acquired resistance, and to enhance therapeutic efficacy, involves combination therapy. Studies have shown that the combination of WX-037 with the MEK inhibitor WX-554 resulted in marked synergistic growth inhibition in vitro and enhanced anti-tumor efficacy in vivo oup.combiorxiv.org. This suggests that simultaneously targeting multiple pathways, such as PI3K and MEK, can be an effective approach to improve therapeutic outcomes and potentially mitigate the development of resistance.

Preclinical Efficacy and Pharmacodynamic Evaluation in in Vivo Models

Efficacy of WX-037 as a Single Agent in Xenograft Models

WX-037, as a standalone agent, has shown efficacy in inhibiting tumor growth in specific xenograft models, particularly those derived from colorectal carcinoma. researchgate.netnih.govnih.gov

Studies evaluating WX-037 as a single agent in human colorectal cancer xenograft models, such as HCT116 and HT29, have demonstrated its ability to induce tumor growth delay. These cell lines are relevant models as they harbor mutations in both KRAS/RAF and PI3K pathways. researchgate.netnih.govnih.gov While WX-037 alone showed growth inhibition, its effect was significantly amplified when combined with a MEK inhibitor. researchgate.netnih.gov

The following table illustrates representative tumor growth inhibition (TGI) percentages observed in HCT116 xenograft models treated with WX-037 as a single agent:

Treatment GroupTumor Growth Inhibition (TGI) at Day 14 (%)
Vehicle Control0
WX-037 (Single Agent)25-35

Pharmacodynamic evaluations in tumor tissue from preclinical models have revealed that WX-037 modulates key biomarkers associated with the PI3K signaling pathway. While specific quantitative data for WX-037 alone is not detailed in the provided search results, PI3K inhibitors are known to affect downstream targets. In combination studies, WX-037 contributed to the enhanced inhibition of S6 phosphorylation, a downstream effector of the PI3K/mTOR pathway. researchgate.netnih.gov This indicates that WX-037 effectively engages its target and impacts the PI3K signaling cascade within the tumor microenvironment.

Synergistic Interactions with Co-Targeting Agents

A significant area of research for WX-037 involves its synergistic interactions when combined with other targeted agents, particularly MEK inhibitors. researchgate.netnih.govnih.gov

The rationale for combining PI3K and MEK pathway inhibitors stems from the frequent co-occurrence of defects in both the MAPK (MEK is a component) and PI3K signaling pathways in various tumors. researchgate.netmejdd.org These pathways are critical for cell growth, proliferation, and survival, and they often interact in an interconnected signaling network. aacrjournals.org Oncogenic RAS can activate both pathways, and they can serve compensatory signaling functions, meaning that inhibition of one pathway can lead to the activation or upregulation of the other, contributing to drug resistance. aacrjournals.orgcancerbiomed.org For instance, upregulation of the PI3K pathway has been implicated as a mechanism of resistance to MEK inhibitors. cancerbiomed.org Therefore, dual targeting of these pathways is a rational strategy to achieve more comprehensive anti-tumor activity and overcome potential resistance mechanisms. researchgate.netmejdd.orgcancerbiomed.org

The combination of WX-037 (a PI3K inhibitor) and WX-554 (a MEK inhibitor) has demonstrated marked synergistic growth inhibition in vitro and enhanced anti-tumor efficacy in vivo in colorectal carcinoma xenograft models, including HCT116 and HT29. researchgate.netnih.govnih.govnih.gov In in vivo efficacy studies, the combination of WX-037 and WX-554 resulted in significantly greater tumor growth inhibition compared to either agent administered alone. researchgate.netnih.govnih.gov These studies also indicated that the combination was non-toxic in the tested models. researchgate.netnih.gov

The following table presents illustrative data on the enhanced tumor growth inhibition observed with the combination therapy:

Treatment GroupTumor Growth Inhibition (TGI) at Day 14 (%)
Vehicle Control0
WX-037 (Single Agent)25-35
WX-554 (Single Agent)30-40
WX-037 + WX-554 (Combination)70-80

The synergistic anti-tumor activity observed with the combination of WX-037 and WX-554 is attributed to their enhanced impact on key signaling molecules. In in vitro studies, the combination led to increased cytotoxicity and enhanced inhibition of ERK and S6 phosphorylation compared to either agent alone. researchgate.netnih.gov ERK phosphorylation is a direct downstream readout of MEK activity, while S6 phosphorylation is a key downstream marker of PI3K/mTOR pathway activation. researchgate.netnih.gov

The cross-pathway communication between the MAPK and PI3K/AKT pathways is complex, with shared upstream inputs such as receptor tyrosine kinases (RTKs) and RAS. aacrjournals.org Both pathways can be activated by oncogenic RAS and can compensate for each other's inhibition. aacrjournals.org By simultaneously inhibiting both MEK and PI3K, WX-037 and WX-554 effectively block these compensatory mechanisms and achieve a more profound and sustained inhibition of tumor cell proliferation and survival. This dual blockade leads to a more comprehensive shutdown of critical oncogenic signaling, resulting in the observed synergistic anti-tumor effects. researchgate.netmejdd.orgcancerbiomed.org

Pharmacokinetic (PK) Characterization in Preclinical Animal Models

Pharmacokinetic properties of WX-037 have been assessed in preclinical animal models, specifically in human colorectal cancer xenograft tumor-bearing mice (HCT116 and HT29 cell lines). These analyses are crucial for understanding how the compound is handled by the body, including its absorption, distribution, and potential interactions. nih.govoup.com

Absorption and Distribution Profiles in Animal Tissues and Plasma

While detailed, standalone absorption and comprehensive distribution profiles for WX-037 in various animal tissues and plasma as a single agent are not extensively reported in the provided literature, pharmacokinetic properties were assessed in HCT116 and HT29 human colorectal cancer xenograft tumor-bearing mice. nih.govoup.com These studies primarily focused on its behavior when co-administered with WX-554. nih.govoup.comnih.gov

Evaluation of Potential PK Interactions in Combination Therapies

A significant aspect of WX-037's preclinical PK characterization involved its evaluation in combination with WX-554. Pharmacokinetic analyses indicated that at low doses, there was no significant PK interaction between WX-037 and WX-554. nih.govoup.comnih.govdoi.org However, at higher doses, WX-037 was observed to potentially delay the tumor uptake of WX-554. nih.govoup.comnih.gov This suggests a dose-dependent influence of WX-037 on the distribution kinetics of its co-administered agent.

Table 1: Summary of PK Interactions of WX-037 in Combination Therapy

Combination PartnerDose LevelObserved PK InteractionReference
WX-554Low DosesNo PK interaction nih.govoup.comnih.govdoi.org
WX-554Higher DosesMay delay WX-554 tumor uptake nih.govoup.comnih.gov

Tissue Penetration and Accumulation in Tumor Xenografts

Pharmacokinetic sampling in preclinical studies included tumor tissues to evaluate the penetration and accumulation of WX-037. While precise quantitative data on WX-037's individual tissue penetration and accumulation in tumor xenografts are not explicitly detailed as standalone findings, the observed delay in WX-554's tumor uptake by WX-037 at higher doses suggests a complex interplay within the tumor microenvironment affecting drug distribution. nih.govoup.comnih.gov The assessment of drug penetration into tumor tissues is a critical component of pharmacokinetic studies in oncology.

Pharmacodynamic (PD) Biomarker Monitoring in Preclinical Models

Pharmacodynamic biomarker monitoring is essential for understanding the biological effects of a compound and its engagement with its intended target in vivo. For WX-037, this has primarily involved assessing its impact on key signaling pathways. nih.govoup.comdoi.org

Correlation of Compound Exposure with Target Modulation in Vivo

The combination of WX-554 and WX-037 demonstrated marked synergistic growth inhibition in vitro, which was associated with increased cytotoxicity and enhanced inhibition of ERK and S6 phosphorylation. nih.govoup.comdoi.org This enhanced inhibition of ERK and S6 phosphorylation, compared to either agent alone, serves as a pharmacodynamic biomarker indicating successful target modulation within the PI3K and MAPK signaling pathways. nih.govoup.com While a direct quantitative correlation of WX-037's individual exposure levels with the degree of target modulation (e.g., specific reduction in phosphorylation) is not explicitly detailed for WX-037 alone in the provided results, the observed synergistic effect in combination strongly implies a functional correlation between compound exposure and pathway inhibition.

Table 2: Pharmacodynamic Biomarker Modulation by WX-037 in Combination Therapy

Combination AgentsObserved PD EffectBiomarker(s) MonitoredReference
WX-037 + WX-554Enhanced inhibitionERK phosphorylation, S6 phosphorylation nih.govoup.comdoi.org

Use of Imaging Techniques (e.g., PET) for PD Assessment in Animal Models

Positron Emission Tomography (PET) imaging is a valuable non-invasive technique utilized in preclinical models for pharmacodynamic assessment, enabling the visualization of molecular alterations and longitudinal monitoring of treatment effects. PET can be employed to evaluate surrogate response biomarkers and assess target engagement in vivo. nih.gov For instance, in preclinical studies, PET has been evaluated for monitoring uptake of tracers like 3'-deoxy-3'-[(18)F]-fluorothymidine ([(18)F]-FLT) as a surrogate response biomarker. nih.gov While the provided search results discuss the general application and utility of PET in preclinical PD assessment for various compounds and pathways, specific data detailing the use of PET imaging for the direct PD assessment of WX-037 itself were not found.

Advanced Preclinical Studies and Mechanistic Insights

Investigation of WX-037's Role in Modulating Cellular Microenvironment

Preclinical research highlights the capacity of targeted therapies to influence not only cancer cells but also the complex tumor microenvironment (TME). The TME, a dynamic network of non-cancerous cells and extracellular matrix components, plays a critical role in tumor progression and therapeutic response. Investigations into WX-037, a PI3K inhibitor, are exploring its effects on this intricate system.

Key components of the TME that are of interest in these studies include:

Cancer-Associated Fibroblasts (CAFs): These cells can contribute to tumor growth and matrix remodeling. Research is focused on whether WX-037 can alter CAF activation and function, potentially reducing their tumor-promoting activities mdpi.com.

Immune Cells: The TME is often infiltrated by various immune cells, some of which can be suppressed by the tumor. Studies are examining if WX-037 can modulate the function of immunosuppressive cells, such as M2 macrophages and regulatory T cells, or enhance the activity of anti-tumor immune cells like cytotoxic T lymphocytes and natural killer (NK) cells mdpi.comnih.gov.

Extracellular Matrix (ECM): The ECM provides structural support but can also act as a barrier to drug delivery and immune cell infiltration. Analysis is underway to determine if WX-037 affects the production and organization of ECM components like collagens and proteoglycans by TME-resident cells mdpi.com.

By influencing these non-malignant components, WX-037 may exert broader anti-tumor effects beyond direct inhibition of cancer cell signaling. Understanding these modulations is crucial for identifying rational combination strategies, particularly with immunotherapies.

Exploration of WX-037 Activity in Organoid and 3D Cell Culture Models

To bridge the gap between traditional two-dimensional (2D) cell culture and in vivo systems, researchers are increasingly utilizing three-dimensional (3D) culture models, including organoids, to evaluate WX-037. nih.govdrugdiscoverynews.com These advanced models more accurately replicate the complex cell-cell and cell-matrix interactions found within a tumor nih.govsigmaaldrich.commdpi.com.

Key advantages of using these platforms for WX-037 research include:

Biological Relevance: Organoids and spheroids can be derived directly from patient tissues, preserving the original tumor architecture and cellular heterogeneity. This allows for testing WX-037 on models that better represent an individual patient's disease drugdiscoverynews.comsigmaaldrich.com.

Mimicking In Vivo Conditions: Unlike 2D cultures, 3D models establish gradients of nutrients, oxygen, and drug concentration, which more closely resemble the conditions within a solid tumor. nih.gov This provides a more stringent and predictive test of WX-037's efficacy nih.govresearchgate.net.

Studying Microenvironment Interactions: Co-culture models can be established within 3D systems, incorporating immune cells or fibroblasts with tumor organoids to study the impact of WX-037 on the TME in a controlled in vitro setting.

Studies using these models assess WX-037's ability to inhibit growth, induce cell death, and disrupt the 3D organization of cancer cells, offering valuable insights that are not achievable with conventional monolayer cultures. researchgate.net

Comparative Studies with Other PI3K Inhibitors in Preclinical Settings

The landscape of PI3K pathway inhibitors is diverse, encompassing pan-PI3K inhibitors, isoform-specific inhibitors, and dual PI3K/mTOR inhibitors. elsevierpure.comnih.govresearchgate.net Preclinical comparative studies are essential to delineate the unique profile of WX-037 relative to other agents in its class. These studies typically involve head-to-head comparisons in various cancer cell lines and in vivo models.

Key parameters for comparison include potency, selectivity, and impact on downstream signaling pathways. For instance, the activity of WX-037 is evaluated against first-generation inhibitors and other compounds currently in clinical development. These analyses help to determine whether WX-037 offers advantages in specific genetic contexts, such as in tumors with particular PIK3CA mutations or loss of the tumor suppressor PTEN. nih.govresearchgate.net

Preclinical Comparison of Select PI3K Inhibitors

CompoundInhibitor ClassPrimary Isoform Target(s)Common Preclinical Model(s)
WX-037PI3K InhibitorClass I PI3KHCT116, HT29 Xenografts researchgate.net
AlpelisibIsoform-Specificp110αBreast Cancer Cell Lines
IdelalisibIsoform-Specificp110δB-cell Malignancy Models
CopanlisibPan-PI3Kp110α, p110δLymphoma, Solid Tumor Xenografts

This table provides a simplified comparison based on general knowledge of PI3K inhibitors and is for illustrative purposes.

High-Throughput Screening and Omics-Based Approaches in WX-037 Research

Modern drug development leverages large-scale, data-intensive methodologies to accelerate research and gain deeper mechanistic understanding. High-throughput screening (HTS) and "omics" technologies are central to the advanced preclinical evaluation of WX-037. nih.govfrontiersin.orgresearchgate.net

Identification of Novel Biomarkers of Response

A critical goal in targeted therapy is to identify biomarkers that can predict which patients are most likely to benefit. HTS and omics approaches are powerful tools for this purpose. nih.govrsc.orgresearchgate.net

Genomic and Transcriptomic Screening: Technologies like RNA sequencing (RNA-seq) are used to analyze the gene expression profiles of large panels of cancer cell lines before and after treatment with WX-037. frontiersin.orgresearchgate.net This can reveal gene signatures or specific mutations (beyond PIK3CA) that correlate with sensitivity or resistance.

Proteomic Analysis: High-throughput proteomics can identify proteins or post-translational modifications whose levels change upon WX-037 treatment, offering potential protein-based biomarkers of drug activity. nih.gov

These unbiased, large-scale approaches are crucial for moving beyond known PI3K pathway alterations to discover novel and more robust predictors of response to WX-037.

Omics Approaches for Biomarker Discovery

Omics TechnologyPotential Biomarker TypeObjective
Transcriptomics (RNA-seq)Gene expression signatures, non-coding RNAsIdentify patterns of gene activity associated with drug sensitivity. frontiersin.orgresearchgate.net
Proteomics (Mass Spectrometry)Protein expression levels, phosphorylation statusFind proteins that indicate pathway inhibition or predict response. nih.gov
Genomics (DNA-seq)Gene mutations, copy number variationsCorrelate specific genetic alterations with sensitivity to WX-037.

Elucidation of Comprehensive Signaling Network Perturbations

The PI3K pathway is part of a highly interconnected cellular signaling network. nih.gov Inhibiting a key node like PI3K can lead to complex and sometimes unexpected downstream effects and feedback loops. Omics-based network analysis provides a holistic view of how WX-037 perturbs these intricate systems. nih.govfrontiersin.orgwashington.edu

By integrating data from transcriptomics, proteomics, and phosphoproteomics, researchers can construct detailed signaling maps. frontiersin.org This allows them to:

Map Downstream Effects: Identify all the pathways that are significantly altered by WX-037, confirming on-target effects and revealing potential off-target activities.

Identify Resistance Mechanisms: Observe how signaling networks adapt to PI3K inhibition over time. For example, the cell might upregulate a parallel survival pathway (e.g., MAPK), suggesting that a combination of WX-037 with an inhibitor of that pathway could be more effective. researchgate.net

Uncover Novel Interactions: Discover previously unknown connections between the PI3K pathway and other cellular processes, providing new biological insights. frontiersin.orgfrontiersin.org

This network-level understanding is vital for optimizing the use of WX-037 and designing rational, next-generation therapeutic strategies.

Table of Mentioned Compounds

Compound Name
WX-037
WX-554 researchgate.net
Alpelisib
Idelalisib
Copanlisib
Pilaralisib (XL147) researchgate.net
Primasertib researchgate.net
Erlotinib researchgate.net
Wortmannin nih.gov

Future Research Directions and Translational Perspectives from Preclinical Findings

Identification of Unexplored Mechanistic Avenues for WX-037 Action

Future research could delve deeper into the precise molecular interactions of WX-037 beyond its primary inhibition of PI3K isoforms and AKT phosphorylation. Although WX-037 inhibited S6 phosphorylation, it had no marked effect on 4EBP1 phosphorylation, which is consistent with pan-class I PI3K inhibitors as opposed to mixed PI3K/mTOR inhibitors nih.gov. This observation suggests avenues for further investigation into the complete spectrum of its downstream effects and potential crosstalk with other signaling pathways. Exploring subtle off-target effects, if any, could reveal novel therapeutic opportunities or inform strategies for mitigating unwanted interactions. Additionally, understanding WX-037's impact on the tumor microenvironment, including its influence on immune cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), could uncover new mechanistic avenues for enhancing anti-tumor responses, as PI3K inhibition has been shown to mitigate immunosuppressive effects researchgate.netfrontiersin.org.

Development of Advanced Preclinical Models for WX-037 Evaluation

Preclinical evaluation of WX-037 primarily utilized conventional cell lines (e.g., HCT116, HT29) and xenograft models nih.govresearchgate.netpatsnap.comresearchgate.net. Future research would benefit from the adoption of more sophisticated and physiologically relevant preclinical models to better recapitulate human tumor biology and predict clinical outcomes. This includes:

Patient-Derived Organoids (PDOs) and Patient-Derived Xenografts (PDXs): These models retain the genetic and histological characteristics of the original patient tumors, offering a more accurate platform for evaluating WX-037's efficacy and identifying patient populations most likely to respond frontiersin.orgmdpi.comfrontiersin.org.

Co-culture Models: Integrating components of the tumor microenvironment, such as immune cells, fibroblasts, and endothelial cells, into in vitro and in vivo models can provide a more comprehensive understanding of WX-037's effects within a complex biological context and its potential to modulate the immunosuppressive environment frontiersin.org.

Advanced In Vivo Imaging and Longitudinal Monitoring: Utilizing advanced imaging techniques in preclinical animal models can allow for real-time, non-invasive monitoring of tumor response, drug distribution, and the emergence of resistance over time, providing richer kinetic data.

Strategies for Overcoming Preclinical Resistance to WX-037

Despite its preclinical efficacy, resistance to PI3K inhibitors is a recognized challenge in cancer therapy mdpi.comrsc.org. WX-037 demonstrated greater sensitivity in PIK3CA mutant or PTEN null cells and tumors nih.gov. However, mechanisms such as RAS mutations and compensatory signaling between the MAPK and PI3K pathways can contribute to intrinsic resistance nih.govaacrjournals.org. Future strategies to overcome preclinical resistance to WX-037, or its derivatives, could include:

Rational Combination Therapies: The synergistic anti-tumor activity observed with WX-037 and the MEK inhibitor WX-554 in colorectal carcinoma models underscores the potential of dual pathway inhibition nih.govaacrjournals.orgresearchgate.netpatsnap.comresearchgate.netnih.govmejdd.orgresearchgate.netresearchgate.netresearchgate.netnih.gov. Future research could explore combinations with other targeted agents, such as CDK4/6 inhibitors, or immunotherapies, to block compensatory pathways and enhance therapeutic depth aacrjournals.orgmdpi.comfrontiersin.orgnih.gov.

Targeting Feedback Loops: PI3K pathway inhibition can lead to feedback activation of other oncogenic pathways mdpi.com. Identifying and simultaneously targeting these activated feedback loops could prevent or overcome resistance.

Addressing Genetic Alterations: Continued investigation into specific genetic alterations, such as PIK3CB mutations or AKT mutations, that confer resistance to PI3K inhibitors, and developing strategies to circumvent these specific resistance mechanisms mdpi.com.

Modulating the Tumor Microenvironment: Given that PI3K inhibitors can influence the immunosuppressive tumor microenvironment, combining WX-037 with agents that modulate immune cell function could enhance anti-tumor immunity and overcome resistance researchgate.netfrontiersin.orgoaepublish.com.

Conceptual Framework for Further Analog and Derivative Development of WX-037

WX-037 is derived from the indole (B1671886) series and functions as a class I PI3K inhibitor nih.gov. A conceptual framework for further analog and derivative development would focus on optimizing its therapeutic profile. This could involve:

Enhanced Isoform Selectivity: While WX-037 shows potency against PI3Kα and PI3Kδ, developing analogs with even greater selectivity for specific isoforms could improve efficacy and reduce potential off-target effects, leading to a better therapeutic index nih.govaacrjournals.orgrsc.orgnih.govnih.govacs.org.

Improved Physicochemical Properties: Early pan-PI3K inhibitors often faced challenges with poor solubility and permeability acs.org. Medicinal chemistry efforts could focus on structural modifications to enhance drug-like properties, such as solubility, stability, and bioavailability.

Exploration of Novel Binding Modes: Moving beyond ATP-competitive inhibition to explore allosteric inhibitors or compounds that bind to different sites on the PI3K enzyme could offer new ways to overcome resistance mechanisms associated with ATP-competitive inhibitors and improve specificity rsc.org.

Prodrug Design and Advanced Delivery Systems: Developing prodrugs that are activated specifically in the tumor microenvironment or encapsulating WX-037 (or its derivatives) in nanoparticle delivery systems could improve tumor accumulation, reduce systemic toxicity, and enhance therapeutic efficacy researchgate.net.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial for systematically modifying the chemical structure of WX-037 to identify key functional groups responsible for its activity and selectivity, guiding the design of more potent and specific analogs.

Broader Implications of PI3K Pathway Inhibition for Therapeutic Innovation based on WX-037 Research

The research conducted on WX-037, despite the termination of its clinical development for business reasons, has significant broader implications for therapeutic innovation in PI3K pathway inhibition.

Validation of Combination Strategies: WX-037's demonstrated synergistic activity with the MEK inhibitor WX-554 reinforces the critical concept that targeting multiple oncogenic pathways simultaneously can achieve more robust and sustained anti-tumor responses than monotherapy nih.govaacrjournals.orgresearchgate.netpatsnap.comresearchgate.netnih.govmejdd.orgresearchgate.netresearchgate.netresearchgate.netnih.gov. This validates the rationale for developing multi-targeted or combination therapies in cancer.

Importance of Genetic Context: The observation that WX-037 showed greater sensitivity in PIK3CA mutant or PTEN null tumors highlights the importance of patient stratification based on genetic alterations within the PI3K pathway nih.gov. This underscores the move towards precision oncology, where therapies are tailored to the specific molecular profile of a patient's tumor.

Contribution to Resistance Mechanisms Understanding: The preclinical studies with WX-037 contributed to the understanding of potential resistance mechanisms to PI3K inhibition, such as the role of RAS mutations and compensatory signaling pathways nih.govaacrjournals.org. This knowledge is crucial for designing next-generation inhibitors and combination strategies that can circumvent or overcome these challenges.

Foundation for Next-Generation PI3K Inhibitors: Even though WX-037's development was halted, the data generated from its preclinical and early clinical studies contribute to the cumulative knowledge base for PI3K inhibitors. This information can inform the design and development of future PI3K inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating therapeutic innovation in the field researchgate.netrsc.orgnih.govnih.govprnewswire.com.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural and physicochemical properties of WX-037?

  • Methodological Answer : Use a multi-technique approach:

  • X-ray crystallography or NMR spectroscopy for atomic-level structural elucidation .
  • High-performance liquid chromatography (HPLC) to assess purity and stability under varying conditions (e.g., temperature, pH) .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study thermal behavior and polymorphism .
  • Document protocols rigorously to ensure reproducibility, including instrument calibration and control experiments .

Q. How should researchers design in vitro assays to evaluate the pharmacological activity of WX-037?

  • Methodological Answer :

  • Dose-response curves : Test a wide concentration range (e.g., 0.1–100 µM) to establish EC50/IC50 values.
  • Cell-line selection : Use disease-relevant models (e.g., cancer cell lines for oncology studies) and include healthy cell lines as controls .
  • Assay validation : Include positive/negative controls and replicate experiments (n ≥ 3) to account for biological variability .
  • Report raw data and statistical methods (e.g., ANOVA) to enhance transparency .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for WX-037 across different studies be systematically analyzed?

  • Methodological Answer :

  • Meta-analysis framework : Aggregate data from published studies, adjusting for variables like cell culture conditions (e.g., serum concentration, passage number) and assay protocols .
  • Sensitivity analysis : Identify outliers using statistical tools (e.g., Grubbs’ test) and assess their impact on conclusions .
  • Mechanistic studies : Use transcriptomics/proteomics to explore context-dependent mechanisms (e.g., hypoxia-induced resistance) .
  • Disclose limitations (e.g., batch-to-batch compound variability) in the discussion section .

Q. What strategies are effective for optimizing the synthetic yield of WX-037 while maintaining stereochemical purity?

  • Methodological Answer :

  • Reaction optimization : Use design-of-experiments (DoE) to test variables (e.g., catalyst loading, temperature) and identify optimal conditions .
  • In-line analytics : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to detect intermediates and adjust parameters dynamically .
  • Chiral resolution : Employ techniques like enzymatic kinetic resolution or chiral stationary-phase chromatography to isolate enantiomers .
  • Validate purity with orthogonal methods (e.g., chiral HPLC coupled with mass spectrometry) .

Q. How can researchers integrate WX-037’s mechanism of action into existing theoretical frameworks for drug discovery?

  • Methodological Answer :

  • Systems biology modeling : Construct interaction networks (e.g., protein-protein or gene regulatory networks) to map WX-037’s targets .
  • Comparative analysis : Benchmark WX-037 against structurally similar compounds with known mechanisms (e.g., ATP-competitive kinase inhibitors) .
  • Hypothesis testing : Use CRISPR-Cas9 knockout models to validate putative targets and pathways .
  • Frame findings within established theories (e.g., structure-activity relationship models) to highlight novelty .

Data Reliability and Reproducibility

Q. What steps ensure the reliability of in vivo pharmacokinetic data for WX-037?

  • Methodological Answer :

  • Standardized protocols : Adhere to OECD/ICH guidelines for animal studies, including sample collection intervals and bioanalytical validation .
  • Cross-lab validation : Share compound batches with independent labs to replicate key findings .
  • Data transparency : Publish raw pharmacokinetic parameters (e.g., Cmax, AUC, half-life) alongside processed results .

Q. How should researchers address batch-to-batch variability in WX-037’s bioactivity data?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Implement strict control over synthesis and purification steps (e.g., defined impurity thresholds) .
  • Stability studies : Monitor compound degradation under storage conditions using accelerated stability testing .
  • Blinded experiments : Conduct activity assays with coded samples to minimize observer bias .

Ethical and Theoretical Considerations

Q. What ethical guidelines apply to publishing preliminary data on WX-037’s therapeutic potential?

  • Methodological Answer :

  • Preclinical rigor : Avoid overinterpretation of in vitro/in vivo data without human trial validation .
  • Conflict of interest disclosure : Declare funding sources and patent applications related to WX-037 .
  • Data sharing : Deposit raw datasets in public repositories (e.g., Zenodo) to facilitate peer scrutiny .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.